(S)-3-Aminopiperidine dihydrochloride

Descripción general

Descripción

(S)-3-Aminopiperidine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H14Cl2N2 and its molecular weight is 173.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-3-Aminopiperidine dihydrochloride is a chiral amine with significant implications in medicinal chemistry, particularly in the development of therapeutic agents. This compound has garnered attention due to its biological activity, especially in the context of cancer treatment and metabolic disorders. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

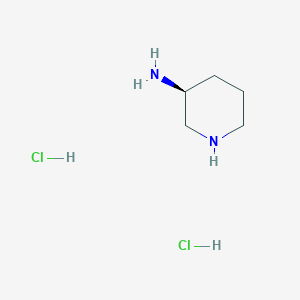

This compound has the following chemical structure:

- Chemical Formula : C₅H₁₂Cl₂N₂

- Molecular Weight : 164.06 g/mol

The presence of the piperidine ring and amino group contributes to its biological activity, making it a valuable intermediate in the synthesis of various bioactive compounds.

Research indicates that this compound exhibits multiple mechanisms through which it exerts its biological effects:

- Inhibition of DNA Synthesis : One proposed mechanism involves the inhibition of enzymes critical for DNA replication, such as benzoate, which may hinder cellular proliferation in cancer cells.

- Antiangiogenic Properties : The compound has shown potential in inhibiting angiogenesis, thereby restricting the formation of new blood vessels that tumors require for growth.

- Reduction of Inflammatory Markers : Studies suggest that (S)-3-aminopiperidine can decrease the expression of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and cancer cell survival.

Biological Activity in Cancer Research

Numerous studies have evaluated the anticancer properties of this compound across different cancer cell lines:

| Cancer Type | Cell Line | Effect Observed |

|---|---|---|

| Prostate Cancer | LNCaP | Inhibition of cell growth |

| Leukemia | HL-60 | Induction of apoptosis |

| Multiple Myeloma | RPMI-8226 | Growth inhibition |

These findings suggest that this compound may serve as a lead compound for developing novel anticancer therapies.

Case Studies and Research Findings

- Prostate Cancer Study : A study demonstrated that this compound significantly inhibited the growth of LNCaP prostate cancer cells. The mechanism was linked to its ability to disrupt DNA synthesis pathways.

- Leukemia Research : In another investigation involving HL-60 leukemia cells, treatment with (S)-3-aminopiperidine led to increased apoptosis rates, indicating its potential as a therapeutic agent against hematological malignancies.

- Antiangiogenic Activity : A recent study highlighted the antiangiogenic effects of (S)-3-aminopiperidine, suggesting that it could impede tumor growth by limiting vascularization.

Synthesis and Derivatives

The synthesis of this compound typically involves chiral resolution techniques or asymmetric synthesis methods to obtain high yields and purity. Various derivatives have been explored for enhanced biological activity, particularly those targeting specific enzymes involved in metabolic pathways.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

Key Intermediates for Drug Development

(S)-3-Aminopiperidine dihydrochloride is primarily utilized as an intermediate in the synthesis of several pharmaceutical agents. It plays a crucial role in the production of drugs targeting conditions such as diabetes and neurological disorders. Notably, it is a key precursor in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are important for managing type II diabetes. Compounds such as alogliptin and linagliptin are synthesized using (S)-3-aminopiperidine as a building block .

Table 1: Pharmaceutical Applications of this compound

| Application Area | Example Compounds | Therapeutic Use |

|---|---|---|

| Diabetes Management | Alogliptin, Linagliptin | DPP-IV inhibitors |

| Neurological Disorders | Various psychoactive drugs | Treatment of depression, schizophrenia |

Synthetic Methodologies

Asymmetric Synthesis Techniques

(S)-3-Aminopiperidine can be synthesized through various asymmetric methods, including the use of immobilized enzymes. Recent studies have demonstrated the effectiveness of ω-transaminases in producing high yields of optically active 3-aminopiperidines from prochiral precursors . This method not only enhances yield but also ensures high enantiomeric excess, which is critical for pharmaceutical applications.

Case Study: Asymmetric Transamination

In a study focused on optimizing the synthesis of (S)-3-aminopiperidine, researchers employed immobilized ω-transaminases to convert 1-Boc-3-piperidone into the desired product. The reaction conditions were carefully controlled to maximize enantioselectivity and yield. The results indicated that this approach could be scaled up effectively for industrial applications .

Peptide Analogues and Inhibitory Properties

Research has also highlighted the potential of (S)-3-aminopiperidine-based peptide analogues as selective inhibitors in various biological pathways. For instance, aminopiperidine-containing analogues have shown promise as inhibitors for specific enzymes involved in immune responses . These findings open avenues for developing new therapeutic agents that leverage the unique structural properties of (S)-3-aminopiperidine.

Table 2: Biological Applications of this compound

| Research Focus | Example Studies | Findings |

|---|---|---|

| Enzyme Inhibition | IdeS inhibitors | Effective and specific inhibition |

| Peptide Synthesis | Various peptide analogues | High yields and selectivity |

Analytical Methods

Quality Control and Characterization

The characterization and quantification of this compound are essential for ensuring quality in pharmaceutical formulations. High-performance liquid chromatography (HPLC) methods have been developed to analyze this compound effectively without derivatization, demonstrating its utility in quality control processes within pharmaceutical manufacturing .

Propiedades

IUPAC Name |

(3S)-piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-5-2-1-3-7-4-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPNYXIOFZLNKW-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584854 | |

| Record name | (3S)-Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334618-07-4 | |

| Record name | (3S)-Piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 334618-07-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper [] outlines a novel method for preparing enantiomerically pure (S)-3-Aminopiperidine dihydrochloride. This is significant because obtaining a single enantiomer of a chiral molecule like 3-Aminopiperidine can be crucial for pharmaceutical applications. Different enantiomers can have different biological activities, and in some cases, one enantiomer may have undesirable side effects. The described method utilizes a chiral auxiliary, (S)-tert-butanesulfinyl amide, to control the stereochemistry of the product during synthesis, leading to the desired (S)-enantiomer with high purity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.